molecular formula C14H18N2 B098689 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole CAS No. 19137-72-5

7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole

Cat. No. B098689
CAS RN: 19137-72-5
M. Wt: 214.31 g/mol
InChI Key: PALMSMPURBFZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 7-Me-MLP, is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. It has also been studied for its anti-inflammatory and analgesic properties.

Mechanism Of Action

The exact mechanism of action of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood. However, it is believed to act as a modulator of the serotonergic system. It has been shown to increase the release of serotonin in the brain, which is associated with mood regulation and the treatment of depression.

Biochemical And Physiological Effects

7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various pain conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole for lab experiments is its high purity and stability. It can be easily synthesized in the lab, and its purity can be improved by optimizing the reaction conditions. However, one of the limitations of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the research on 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole. One potential direction is to study its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use as an analgesic in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole and its potential side effects.
Conclusion
In conclusion, 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole as a therapeutic agent.

Synthesis Methods

The synthesis of 7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 7-methylindole with 2-methylpyrrolidine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.

properties

CAS RN

19137-72-5

Product Name

7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

7-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-10-5-3-6-11-12(9-15-14(10)11)13-7-4-8-16(13)2/h3,5-6,9,13,15H,4,7-8H2,1-2H3

InChI Key

PALMSMPURBFZAO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CN2)C3CCCN3C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3CCCN3C

synonyms

7-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole

Origin of Product

United States

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